Uroporphyrinogen III
Description
Significance as a Central Tetrapyrrole Precursor
Uroporphyrinogen III holds a pivotal position as the last common precursor for all biologically functional tetrapyrroles. nih.govnih.gov This makes it an indispensable branch-point intermediate from which several biosynthetic pathways diverge to produce a variety of essential cofactors. nih.govnih.gov These cofactors are involved in a wide array of fundamental biological processes, from oxygen transport to photosynthesis and single-carbon metabolism. nih.govembopress.org
The major families of macrocycles derived from this compound include:
Heme: Essential for oxygen transport in hemoglobin and myoglobin, and for electron transport in cytochromes. nih.govembopress.org
Chlorophylls (B1240455): The primary pigments for photosynthesis in plants, algae, and cyanobacteria. wikipedia.orgcam.ac.uk
Cobalamin (Vitamin B12): A complex cofactor required for various enzymatic reactions, including methionine synthesis in mammals. nih.govebi.ac.uknih.gov
Siroheme (B1205354): A prosthetic group found in enzymes that catalyze the six-electron reductions of sulfite (B76179) and nitrite (B80452). wikipedia.orgnih.gov
Coenzyme F430: A nickel-containing tetrapyrrole involved in methane (B114726) production by methanogenic archaea. nih.govnih.gov
The synthesis of this compound is a highly conserved process across different domains of life, highlighting its fundamental importance. nih.gov The initial steps to form this key intermediate can be considered the trunk of the biological tetrapyrrole synthesis tree, from which the various branches leading to specific cofactors emerge. nih.gov
Context within Heme and Related Macrocycle Biosynthesis Pathways
The biosynthesis of tetrapyrroles begins with simpler precursor molecules. In mammals, this involves the reaction of glycine (B1666218) and succinyl-CoA to produce 5-aminolevulinic acid (ALA). nih.gov Two molecules of ALA are then condensed to form the pyrrole (B145914) ring compound, porphobilinogen (B132115) (PBG). nih.govnih.gov Four molecules of porphobilinogen are subsequently polymerized in a head-to-tail fashion by the enzyme porphobilinogen deaminase (also called hydroxymethylbilane (B3061235) synthase) to create the linear tetrapyrrole, hydroxymethylbilane. nih.govnih.gov
At this stage, the pathway reaches a critical juncture. The enzyme uroporphyrinogen-III synthase catalyzes the cyclization of hydroxymethylbilane, inverting the final D-ring to form the asymmetric, physiologically active this compound. nih.govutah.edunih.gov
From this compound, the pathway branches out:
To Heme and Chlorophyll (B73375): this compound is converted to coproporphyrinogen III by the enzyme this compound decarboxylase. wikipedia.orgyoutube.com This is a common step in the biosynthesis of both hemes and chlorophylls. wikipedia.org
To Siroheme: this compound is methylated twice to form dihydrosirohydrochlorin, which is then oxidized to sirohydrochlorin (B1196429), a direct precursor to siroheme. wikipedia.org
To Vitamin B12 (Cobalamin): this compound is the established precursor for the synthesis of the corrin (B1236194) macrocycle of vitamin B12. nih.govacs.org
The central position of this compound is illustrated in the following table, which outlines the core steps of the tetrapyrrole biosynthesis pathway.
Interactive Data Tables
Table 1: Key Steps in the Biosynthesis of this compound and its Immediate Fates
| Step | Precursor(s) | Enzyme | Product | Subsequent Pathway(s) |
| 1 | Glycine + Succinyl-CoA | Aminolevulinate Synthase (ALAS) | 5-Aminolevulinic Acid (ALA) | Heme, Chlorophyll, Vitamin B12, etc. |
| 2 | 2 x 5-Aminolevulinic Acid | ALA Dehydratase (Porphobilinogen Synthase) | Porphobilinogen (PBG) | Heme, Chlorophyll, Vitamin B12, etc. |
| 3 | 4 x Porphobilinogen | Porphobilinogen Deaminase (Hydroxymethylbilane Synthase) | Hydroxymethylbilane | Heme, Chlorophyll, Vitamin B12, etc. |
| 4 | Hydroxymethylbilane | Uroporphyrinogen-III Synthase | This compound | Heme, Chlorophyll, Vitamin B12, etc. |
| 5a | This compound | This compound Decarboxylase | Coproporphyrinogen III | Heme, Chlorophyll |
| 5b | This compound | S-adenosyl-L-methionine:uroporphyrinogen-III methyltransferase | Dihydrosirohydrochlorin | Siroheme, Vitamin B12 |
Table 2: Major Macrocycles Derived from this compound
| Macrocycle Family | Key Example(s) | Primary Function(s) |
| Heme | Heme B (in Hemoglobin) | Oxygen transport and storage, electron transport (cytochromes). nih.govembopress.org |
| Chlorophylls | Chlorophyll a, Chlorophyll b | Light absorption for photosynthesis. wikipedia.orgnih.gov |
| Corrins | Vitamin B12 (Cobalamin) | Cofactor in enzymatic reactions (e.g., methionine synthesis, DNA synthesis). nih.govebi.ac.uk |
| Sirohemes | Siroheme | Prosthetic group for sulfite and nitrite reductases. wikipedia.orgnih.gov |
| Nickel-Tetrapyrroles | Coenzyme F430 | Catalyzes methane formation in methanogenic archaea. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHWZXWWOFSFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173444 | |
| Record name | Uroporphyrinogen III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
836.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Uroporphyrinogen III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001086 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1976-85-8 | |
| Record name | Uroporphyrinogen III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1976-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uroporphyrinogen III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001976858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uroporphyrinogen III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uroporphyrinogen III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001086 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic Pathway of Uroporphyrinogen Iii
Precursors to Uroporphyrinogen III Formation
The journey to synthesizing this compound begins with the formation of key precursor molecules. This process involves a series of highly regulated enzymatic steps, starting with the synthesis of 5-aminolevulinic acid.
5-Aminolevulinic Acid (ALA) Synthesis Pathways
5-Aminolevulinic acid (ALA) is the foundational precursor for all tetrapyrrole compounds in nature. nih.gov Its synthesis occurs via two distinct metabolic routes: the C4 pathway and the C5 pathway. nih.govfrontiersin.org
The C4 pathway , also known as the Shemin pathway, is prevalent in animals, yeast, and some bacteria. frontiersin.org It involves the condensation of glycine (B1666218) and succinyl-CoA, a reaction catalyzed by the enzyme 5-aminolevulinic acid synthase (ALAS), which utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. frontiersin.orgresearchgate.netresearchgate.net
The C5 pathway , or Beale pathway, is the primary route in higher plants, algae, and many bacteria. researchgate.net This pathway starts with glutamate, which is converted to ALA in a three-step enzymatic process involving glutamyl-tRNA synthetase (GluTS), glutamyl-tRNA reductase (HemA), and glutamate-1-semialdehyde (B1620169) aminotransferase (HemL). frontiersin.orgresearchgate.net
| Feature | C4 Pathway (Shemin Pathway) | C5 Pathway (Beale Pathway) |
| Starting Substrates | Glycine and Succinyl-CoA | Glutamate (via tRNA) |
| Key Enzyme(s) | 5-Aminolevulinic Acid Synthase (ALAS) | Glutamyl-tRNA synthetase, Glutamyl-tRNA reductase, Glutamate-1-semialdehyde aminotransferase |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | --- |
| Predominant in | Animals, Fungi, some Bacteria | Plants, Algae, many Bacteria |
Porphobilinogen (B132115) (PBG) Formation
The next critical step is the formation of the pyrrole (B145914) ring structure, porphobilinogen (PBG). wikipedia.org This reaction involves the asymmetric condensation of two molecules of ALA. nih.govnih.gov The enzyme responsible for this transformation is ALA dehydratase, also known as porphobilinogen synthase (PBGS). wikipedia.orgechelon-inc.comnih.gov The mechanism includes an aldol (B89426) condensation and the formation of a Schiff base, resulting in a single pyrrole unit that serves as the monomer for the next stage of biosynthesis. nih.gov
Hydroxymethylbilane (B3061235) (HMB) Polymerization
With the pyrrole monomer available, the pathway proceeds to construct a linear tetrapyrrole. nih.gov The enzyme porphobilinogen deaminase (PBGD), which is also called hydroxymethylbilane synthase (HMBS), catalyzes the head-to-tail condensation of four porphobilinogen molecules. wikipedia.orgresearchgate.netresearchgate.net This polymerization process, which releases four molecules of ammonia, results in the formation of hydroxymethylbilane (HMB), a linear chain of four pyrrole rings. wikipedia.orgnih.gov The HMBS enzyme utilizes a unique dipyrromethane cofactor that acts as a primer and covalently binds the elongating tetrapyrrole chain. nih.gov
This compound Synthase (U3S) Catalysis
The conversion of the linear hydroxymethylbilane into the macrocyclic this compound is a pivotal branching point in porphyrin biosynthesis. ebi.ac.uk This crucial step is orchestrated by the enzyme this compound synthase (U3S), often referred to as uroporphyrinogen-III cosynthase. wikipedia.orgwikipedia.org
Enzymatic Cyclization and D-Ring Inversion
The catalysis by U3S is a remarkable feat of biological chemistry. The enzyme takes the linear HMB and not only closes the macrocycle but also inverts the fourth and final pyrrole ring (ring D). researchgate.netebi.ac.ukyoutube.com This inversion is the key event that distinguishes the formation of the asymmetric this compound isomer from other potential isomers. wikipedia.orgresearchgate.net The resulting structure has its acetic acid ("A") and propionic acid ("P") side chains arranged in an AP-AP-AP-PA sequence around the ring. wikipedia.org The proposed "spiro-mechanism" suggests that the reaction proceeds through a highly specific spiro-pyrrolenine intermediate, which facilitates the rearrangement and cyclization to yield the physiologically vital type III isomer. ebi.ac.ukresearchgate.net
| Enzyme | Substrate | Product | Key Action |
| This compound Synthase (U3S) | Hydroxymethylbilane (HMB) | This compound | Cyclization of the linear tetrapyrrole and inversion of the D-ring. |
Distinction from Non-Enzymatic Uroporphyrinogen I Formation
The function of U3S is highlighted when contrasted with the non-enzymatic fate of hydroxymethylbilane. In the absence of U3S, HMB spontaneously cyclizes to form uroporphyrinogen I. nih.govresearchgate.netwikipedia.org This spontaneous reaction does not involve the inversion of the D-ring, leading to a symmetric molecule where the side chains are arranged in a simple AP-AP-AP-AP pattern. youtube.com
Uroporphyrinogen I has no known biological function in humans and cannot be used by the subsequent enzymes in the heme synthesis pathway. utah.edunih.gov Its formation is a non-productive side reaction. The enzymatic pathway, requiring the coordinated action of hydroxymethylbilane synthase and this compound synthase, ensures that the asymmetric and essential this compound is produced. nih.gov The accumulation of the type I isomer is associated with the pathological condition known as congenital erythropoietic porphyria. youtube.comyoutube.com
| Feature | This compound Formation | Uroporphyrinogen I Formation |
| Process | Enzymatic | Non-enzymatic (Spontaneous) |
| Enzyme Required | This compound Synthase (U3S) | None |
| Key Event | D-ring inversion and cyclization | Simple cyclization |
| Side Chain Arrangement | Asymmetric (AP-AP-AP-PA) | Symmetric (AP-AP-AP-AP) |
| Biological Significance | Essential precursor for heme, chlorophyll (B73375), etc. | Non-functional byproduct; accumulation leads to disease |
Downstream Diversification of this compound
This compound stands as a critical juncture in the intricate web of tetrapyrrole biosynthesis. wikipedia.orgnih.gov As the first macrocyclic intermediate, it is the last common precursor for a host of vital biomolecules, including hemes, chlorophylls (B1240455), siroheme (B1205354), vitamin B12, and coenzyme F430. wikipedia.orgnih.gov The fate of this compound is determined by the enzymatic machinery present in a given organism, which directs it down one of several distinct biosynthetic branches. nih.govoup.com These pathways involve a series of modifications to the this compound macrocycle, including decarboxylations, oxidations, and the insertion of various metal ions, ultimately leading to the diverse array of functional tetrapyrroles essential for life. nih.gov
Heme Biosynthesis Branch
The biosynthesis of heme from this compound is a well-characterized pathway that occurs in a wide range of organisms, from bacteria to humans. frontierspecialtychemicals.comoup.com This branch of the tetrapyrrole pathway is essential for the production of cytochromes, hemoglobin, and myoglobin. oup.com The conversion of this compound to heme involves a series of four enzymatic steps.
The initial step is the decarboxylation of the four acetate (B1210297) side chains of this compound to methyl groups, a reaction catalyzed by the enzyme uroporphyrinogen decarboxylase (UROD). frontierspecialtychemicals.comnumberanalytics.com This reaction proceeds in a clockwise fashion, starting with the acetate group on the D ring, to form coproporphyrinogen III. researchgate.net Subsequently, coproporphyrinogen III is translocated into the mitochondria where coproporphyrinogen oxidase (CPOX) catalyzes the oxidative decarboxylation of two of the four propionate (B1217596) side chains to vinyl groups, yielding protoporphyrinogen (B1215707) IX. frontierspecialtychemicals.comnumberanalytics.com The third step involves the six-electron oxidation of the macrocycle of protoporphyrinogen IX to form the fully conjugated protoporphyrin IX, a reaction mediated by protoporphyrinogen oxidase (PPOX). frontierspecialtychemicals.comnumberanalytics.com In the final step, ferrochelatase (FECH) inserts a ferrous iron (Fe²⁺) into the center of the protoporphyrin IX ring to form heme. frontierspecialtychemicals.comnih.gov
Table 1: Key Enzymes and Intermediates in the Heme Biosynthesis Branch
| Intermediate | Enzyme | Product |
| This compound | Uroporphyrinogen decarboxylase (UROD) | Coproporphyrinogen III |
| Coproporphyrinogen III | Coproporphyrinogen oxidase (CPOX) | Protoporphyrinogen IX |
| Protoporphyrinogen IX | Protoporphyrinogen oxidase (PPOX) | Protoporphyrin IX |
| Protoporphyrin IX | Ferrochelatase (FECH) | Heme |
Siroheme Biosynthesis Branch
Siroheme is a crucial prosthetic group for enzymes involved in the assimilation of nitrate (B79036) and sulfate, such as sulfite (B76179) and nitrite (B80452) reductases. frontiersin.orgnih.gov The biosynthesis of siroheme branches off from the main tetrapyrrole pathway at this compound and involves three key enzymatic reactions. frontiersin.org
The first step is the methylation of this compound at two positions to form precorrin-2 (B1239101). frontiersin.orgnih.gov This reaction is catalyzed by uroporphyrinogen-III C-methyltransferase. The second step is the dehydrogenation of precorrin-2 to form sirohydrochlorin (B1196429). nih.gov In the final step, a ferrochelatase inserts a ferrous iron (Fe²⁺) into sirohydrochlorin to produce siroheme. frontiersin.orgnih.gov In some bacteria, such as Escherichia coli, a single multifunctional enzyme, CysG, carries out all three steps. frontiersin.org In contrast, in organisms like Saccharomyces cerevisiae, two separate enzymes, Met1p and Met8p, are responsible for these transformations. frontiersin.org
Table 2: Key Enzymes and Intermediates in the Siroheme Biosynthesis Branch
| Intermediate | Enzyme(s) | Product |
| This compound | Uroporphyrinogen-III C-methyltransferase | Precorrin-2 |
| Precorrin-2 | Precorrin-2 dehydrogenase | Sirohydrochlorin |
| Sirohydrochlorin | Sirohydrochlorin ferrochelatase | Siroheme |
Chlorophyll Biosynthesis Branch
In photosynthetic organisms, this compound is the precursor to chlorophylls, the primary pigments responsible for capturing light energy. researchgate.netfrontiersin.org The pathway to chlorophylls shares its initial steps with the heme biosynthesis branch, diverging after the formation of protoporphyrin IX. researchgate.netfrontiersin.org
The conversion of this compound to protoporphyrin IX follows the same enzymatic steps as in heme biosynthesis, involving uroporphyrinogen decarboxylase, coproporphyrinogen oxidase, and protoporphyrinogen oxidase. researchgate.net At the protoporphyrin IX branch point, the pathway to chlorophyll begins with the insertion of a magnesium ion (Mg²⁺) into the protoporphyrin IX macrocycle, a reaction catalyzed by magnesium chelatase. researchgate.netmdpi.com This step commits the molecule to the chlorophyll branch. Following magnesium insertion, a series of further enzymatic modifications, including the formation of a fifth ring and the esterification of a phytol (B49457) tail, lead to the synthesis of chlorophyll a and chlorophyll b. researchgate.netnih.gov
Table 3: Key Enzymes and Intermediates in the Chlorophyll Biosynthesis Branch (to Mg-protoporphyrin IX)
| Intermediate | Enzyme | Product |
| This compound | Uroporphyrinogen decarboxylase | Coproporphyrinogen III |
| Coproporphyrinogen III | Coproporphyrinogen oxidase | Protoporphyrinogen IX |
| Protoporphyrinogen IX | Protoporphyrinogen oxidase | Protoporphyrin IX |
| Protoporphyrin IX | Magnesium chelatase | Mg-protoporphyrin IX |
Vitamin B12 and Coenzyme F430 Biosynthesis Branches
This compound also serves as the precursor for the synthesis of the complex corrin (B1236194) ring of vitamin B12 (cobalamin) and the nickel-containing coenzyme F430. wikipedia.orgwikipedia.org These pathways are primarily found in bacteria and archaea. wikipedia.orgnih.gov
The biosynthesis of vitamin B12 from this compound is a lengthy and intricate process, involving up to 30 enzymatic steps. mdpi.com The pathway can proceed through either an aerobic or anaerobic route, with the key difference being the timing of cobalt insertion. nih.gov The initial steps involve the methylation of this compound to form precorrin-2, which is also an intermediate in the siroheme pathway. worldscientific.com Subsequent reactions lead to ring contraction and the formation of the characteristic corrin macrocycle of cobalamin. wikipedia.orgnih.gov
Coenzyme F430 is a nickel-containing tetrapyrrole that is the prosthetic group of methyl-coenzyme M reductase, the enzyme responsible for the final step of methanogenesis in archaea. nih.govnih.gov The biosynthesis of coenzyme F430 also begins with this compound, which is first converted to sirohydrochlorin, an intermediate shared with the siroheme pathway. nih.govwikipedia.org A nickel-specific chelatase then inserts a nickel ion (Ni²⁺) into sirohydrochlorin. nih.gov A series of subsequent enzymatic modifications, including amidation, reduction, and lactamization, lead to the final structure of coenzyme F430. nih.govwikipedia.org
Table 4: Key Precursors and Products in the Vitamin B12 and Coenzyme F430 Biosynthesis Branches
| Precursor | Biosynthetic Branch | Key Intermediate(s) | Final Product (or core structure) |
| This compound | Vitamin B12 Biosynthesis | Precorrin-2, Cobyric acid | Cobalamin |
| This compound | Coenzyme F430 Biosynthesis | Sirohydrochlorin, Ni-sirohydrochlorin | Coenzyme F430 |
Enzymology of Uroporphyrinogen Iii Synthase U3s
Structural Biology of Uroporphyrinogen III Synthase
The three-dimensional architecture of this compound Synthase (U3S) provides a fundamental framework for understanding its catalytic function. Through X-ray crystallography, researchers have elucidated the structures of U3S from various organisms, revealing a conserved fold and offering insights into its dynamic nature.
Crystal Structures and Domain Architecture
Crystal structures of U3S, including those from Homo sapiens, Thermus thermophilus, and Pseudomonas syringae, have been determined to high resolution. rcsb.orgnih.govpdbj.org These structures reveal that U3S is a monomeric protein composed of two distinct α/β domains connected by a flexible linker region that forms a two-stranded anti-parallel β-sheet. nih.govpdbj.org
| PDB ID | Organism | Resolution (Å) | Description |
|---|---|---|---|
| 1JR2 | Homo sapiens | 1.85 | Crystal structure of human U3S. rcsb.orgpdbj.org |
| 3D8N | Thermus thermophilus HB27 | 1.90 | U3S in complex with its product, this compound. rcsb.org |
| 1WD7 | Thermus thermophilus HB8 | N/A | Apo-U3S structure. nih.gov |
| 1WCW | Thermus thermophilus HB8 | N/A | Apo-U3S structure. nih.gov |
Active Site Characterization and Conformational Flexibility
The active site of U3S is situated in the cleft between the two domains. nih.govtestcatalog.org This cleft is lined with a number of conserved amino acid residues, although mutational studies have surprisingly shown that no single residue is absolutely essential for catalysis. nih.govebi.ac.uk This suggests that the enzyme may utilize a network of weaker interactions to bind its substrate and facilitate the reaction. ebi.ac.uk The active site is notably large, capable of accommodating the linear substrate, hydroxymethylbilane (B3061235). ebi.ac.uk
A key feature of U3S is its conformational flexibility. Comparisons of different crystal structures, including apo-enzymes and product-bound complexes, reveal a significant hinge-like motion between the two domains. nih.govnih.gov This flexibility allows the enzyme to adopt both "open" and "closed" conformations. It is proposed that the open conformation facilitates substrate binding and product release, while the closed conformation is necessary for catalysis, enclosing the substrate within the active site. nih.gov The analysis of multiple crystallographically unique molecules of T. thermophilus U3S has demonstrated a remarkable range of interdomain angles, spanning up to 90 degrees. nih.gov
Catalytic Mechanism of this compound Synthase
The conversion of the linear hydroxymethylbilane to the cyclic this compound is a chemically challenging reaction that involves both ring closure and the inversion of the D-ring. The currently accepted mechanism for this transformation is the spiro-mechanism.
Proposed Spiro-Mechanism and Intermediate Formation
The catalytic cycle is thought to be initiated by the loss of the terminal hydroxyl group from hydroxymethylbilane, leading to the formation of an azafulvene intermediate. researchgate.net This is followed by an intramolecular electrophilic attack of the C-16 of the D-ring on the C-20 of the A-ring, forming a highly unstable and transient spiro-pyrrolenine intermediate. nih.govebi.ac.uk This key intermediate is central to the proposed mechanism. Evidence for its existence comes from studies using a stable spirolactam analog, which acts as a potent competitive inhibitor of U3S. nih.gov
Following the formation of the spiro-intermediate, the bond between the C-15 and the D-ring is cleaved, and a new bond is formed between the C-15 and the C-19 of the now-inverted D-ring, leading to the formation of the final product, this compound. ebi.ac.uk This elegant mechanism allows for the precise stereochemical control required to produce the biologically active III isomer, as opposed to the non-enzymatically formed and symmetric I isomer.
Role of Key Residues in Catalysis
Despite the complexity of the reaction, extensive site-directed mutagenesis studies on U3S have not identified any single amino acid residue that is absolutely critical for catalysis, suggesting the absence of a classic acid-base catalytic mechanism. nih.govebi.ac.uk Mutations of highly conserved, titratable residues within the active site cleft, such as certain serine and threonine residues, resulted in enzymes that retained significant activity. nih.govebi.ac.uk
This has led to the hypothesis that the enzyme's catalytic power arises from its ability to bind the substrate in a precise conformation that favors the spiro-mechanism, rather than relying on specific catalytic residues. researchgate.net The enzyme likely provides a microenvironment that stabilizes the transition state and the spiro-intermediate through a multitude of weak interactions, including hydrogen bonds and van der Waals forces. ebi.ac.uk For instance, in the T. thermophilus U3S-product complex, a conserved tyrosine residue is positioned in a way that it could potentially facilitate the initial loss of the hydroxyl group from the substrate. nih.gov However, its mutation does not abolish activity, indicating a non-essential, though potentially contributory, role. nih.gov
The following table summarizes the effects of mutations in some of the conserved residues of human U3S:
| Mutation | Relative Activity (%) | Note |
|---|---|---|
| Wild-type | 100 | - |
| S47A | >30 | Conserved residue in the active site cleft. nih.gov |
| T100A | >30 | Conserved residue in the active site cleft. nih.gov |
| Y166F | >30 | Conserved residue in the active site cleft. nih.gov |
| R219A (P. syringae) | ~25 | Found to be important for catalytic activity in P. syringae U3S. acs.org |
Functional and Kinetic Characterization of this compound Synthase
The functional properties of U3S have been extensively studied to understand its catalytic efficiency and the impact of mutations.
The activity of this compound synthase can be measured using several assay methods. Two common approaches are the coupled-enzyme assay and the direct assay. nih.gov
Coupled-Enzyme Assay: In this method, the substrate for U3S, hydroxymethylbilane, is generated in situ from porphobilinogen (B132115) using the enzyme hydroxymethylbilane synthase. This assay is generally easier to perform and is well-suited for clinical diagnostic purposes. nih.gov
Direct Assay: This assay uses chemically synthesized hydroxymethylbilane as the substrate. While technically more demanding, the direct assay is optimal for detailed kinetic studies of the enzyme. nih.gov
In both types of assays, the uroporphyrinogen products are oxidized to their corresponding stable, colored uroporphyrin isomers, which are then separated and quantified using techniques like high-performance liquid chromatography (HPLC). nih.gov The assays are optimized for factors such as pH (optimum around 8.2), substrate concentration, and linearity with time and protein concentration. nih.govebi.ac.uk
| Parameter | Human Erythrocyte Lysates | Human Cultured Lymphoid Cells |
| Mean URO-S Activity (Coupled-Enzyme Assay) | 7.41 +/- 1.35 units/mg protein | 13.7 +/- 1.39 units/mg protein |
| Mean URO-S Activity (Direct Assay) | 7.64 +/- 1.73 units/mg protein | 17.6 +/- 1.15 units/mg protein |
Table 1: Mean this compound Synthase activities in normal human cells as determined by coupled-enzyme and direct assays. Data sourced from nih.gov.
This compound synthase is known to be a thermolabile enzyme that can undergo irreversible denaturation. acs.org Studies on wild-type and mutant forms of the enzyme have revealed crucial insights into its structural stability. A key helical region within the protein has been identified as essential for maintaining the kinetic stability of its folded conformation. acs.org
Mutations associated with congenital erythropoietic porphyria (CEP), a genetic disorder caused by deficient U3S activity, often impact the enzyme's stability. youtube.comacs.org For instance, the C73R mutation, a common cause of severe CEP, drastically reduces the kinetic stability of the enzyme. testcatalog.org While the freshly purified C73R mutant retains some catalytic activity, it unfolds much more rapidly at physiological temperatures compared to the wild-type enzyme. testcatalog.org The half-life of the wild-type human U3S at 37°C is approximately 61 hours, whereas the C73R mutant has a half-life of only 15 minutes. testcatalog.org This decreased stability leads to lower intracellular protein levels due to premature unfolding and subsequent degradation by the proteasome. testcatalog.org
| Enzyme Variant | Unfolding Half-life at 37°C | Relative In Vitro Activity (Freshly Purified) |
| Wild-Type UROIIIS | ~61 hours | 100% |
| C73R-UROIIIS Mutant | ~15 minutes | ~33% |
Table 2: Comparative stability and activity of wild-type and C73R mutant this compound Synthase. Data sourced from testcatalog.org.
Currently, there is limited specific information in the scientific literature detailing the direct impact of post-translational modifications (PTMs) on the activity of this compound synthase. While PTMs are a known mechanism for regulating the function of many enzymes, dedicated studies on the phosphorylation, acetylation, glycosylation, or other modifications of U3S and their functional consequences are not extensively reported. Glycosylation sites on the human U3S protein have been noted in databases, but their functional significance has not been experimentally demonstrated. glycosmos.org Therefore, the role of PTMs in the direct regulation of U3S activity remains an area for future investigation.
Comparative Enzymology and Evolutionary Aspects
Comparing U3S across different species provides valuable information about its structure-function relationships and evolutionary conservation.
Evolutionary Relationships within Tetrapyrrole Biosynthetic Enzymes
The enzyme this compound synthase (U3S), also known as cosynthase, occupies a critical juncture in the biosynthesis of all tetrapyrroles, a class of essential molecules that includes hemes, chlorophylls (B1240455), and cobalamins. As the fourth enzyme in this ancient and highly conserved pathway, U3S catalyzes the intricate cyclization and inversion of the linear tetrapyrrole hydroxymethylbilane to form this compound, the first macrocyclic precursor. wikipedia.orgyoutube.com The evolutionary history of U3S is deeply intertwined with the evolution of the tetrapyrrole biosynthetic pathway as a whole, a history shaped by endosymbiotic events and the subsequent diversification of life.
This compound synthase is a member of the HemD superfamily of proteins. nih.govresearchgate.net This classification underscores its role in heme biosynthesis, a pathway so fundamental that its presence across Bacteria, Archaea, and Eukarya highlights its central function in the evolution of life. researchgate.net Phylogenetic analyses of U3S have revealed a high degree of conservation, particularly within certain domains, which underscores the preserved function of this enzyme across vast evolutionary distances. nih.govbioinformation.net
A study involving the analysis of 163 UROS protein sequences from a wide range of taxa, including Bacteria, Porifera, Arthropoda, Echinodermata, Tunicates, Cephalochordates, Fishes, Amphibia, Reptiles, Aves, and Mammalia, demonstrated the conserved nature of this enzyme. nih.gov Further detailed phylogenetic analysis focusing on 39 of these taxa confirmed that U3S is a highly conserved protein, with approximately 85% sequence conservation among most chordate taxons. nih.govnih.gov This high level of conservation points to the critical and unchanging role of U3S in cellular physiology. nih.gov
The broader tetrapyrrole biosynthetic pathway is a remarkable example of a metabolic mosaic, assembled from enzymes with diverse evolutionary origins. This is largely attributed to endosymbiotic events, where ancestral eukaryotic cells engulfed prokaryotic organisms, leading to the evolution of mitochondria (from an α-proteobacterium) and chloroplasts (from a cyanobacterium). Over evolutionary time, many genes from these endosymbionts were transferred to the host nucleus, resulting in a pathway with enzymes of mixed ancestry. nih.gov
For instance, in photosynthetic eukaryotes, some enzymes in the pathway are of cyanobacterial origin, reflecting their function within the chloroplast. Others have an α-proteobacterial (mitochondrial) heritage, while some are of ancestral eukaryotic origin. nih.gov This mosaicism is a common feature in fundamental metabolic pathways.
The evolutionary lineage of U3S itself appears to be ancient and vertically transmitted through the domains of life. While some enzymes in the tetrapyrrole pathway show clear evidence of horizontal gene transfer, particularly in protists, U3S has maintained a more consistent evolutionary trajectory. The table below illustrates the mosaic nature of the tetrapyrrole biosynthetic pathway, providing context for the evolutionary position of this compound Synthase.
| Enzyme | Abbreviation | Step in Pathway | Typical Evolutionary Origin in Photosynthetic Eukaryotes |
| Glutamyl-tRNA reductase | GTR | 1 | Cyanobacterial |
| Glutamate-1-semialdehyde (B1620169) aminotransferase | GSA-AT | 2 | Cyanobacterial |
| Porphobilinogen synthase (ALA dehydratase) | ALAD | 3 | Cyanobacterial |
| Porphobilinogen deaminase (Hydroxymethylbilane synthase) | PBGD | 4 | α-Proteobacterial (Mitochondrial) |
| This compound synthase | U3S | 5 | Ancient, vertically transmitted |
| Uroporphyrinogen decarboxylase | UROD | 6 | Eukaryotic nucleus/Endosymbiont |
| Coproporphyrinogen oxidase | CPOX | 7 | Eukaryotic nucleus/Endosymbiont |
| Protoporphyrinogen (B1215707) oxidase | PPOX | 8 | Cyanobacterial |
| Ferrochelatase | FeCH | 9 (Heme branch) | Cyanobacterial |
This table presents a generalized view of the evolutionary origins of enzymes in the tetrapyrrole biosynthetic pathway in photosynthetic eukaryotes, based on current research. The specific origins can vary between different organisms.
The high degree of conservation of this compound synthase across the domains of life is a testament to its fundamental role in the biosynthesis of essential tetrapyrrole compounds. The table below provides an overview of the sequence identity of U3S from various organisms compared to the human enzyme, illustrating this conservation.
| Organism | Taxonomic Group | Sequence Identity to Human U3S (%) |
| Pan troglodytes (Chimpanzee) | Mammalia | 99.6 |
| Mus musculus (Mouse) | Mammalia | 92.5 |
| Gallus gallus (Chicken) | Aves | 85.7 |
| Danio rerio (Zebrafish) | Actinopterygii | 79.8 |
| Drosophila melanogaster (Fruit Fly) | Insecta | 65.2 |
| Caenorhabditis elegans (Nematode) | Nematoda | 58.9 |
| Saccharomyces cerevisiae (Yeast) | Fungi | 55.4 |
| Arabidopsis thaliana (Thale Cress) | Viridiplantae | 51.3 |
| Escherichia coli | Bacteria | 45.1 |
| Methanocaldococcus jannaschii | Archaea | 38.7 |
Sequence identity percentages are approximate and can vary slightly based on the alignment algorithm and specific isoforms used. The data is compiled from various protein database alignments.
Regulation of Uroporphyrinogen Iii Biosynthesis and Flux
Regulation of Uroporphyrinogen III Synthase Activity
This compound synthase (UROS), also known as uroporphyrinogen-III cosynthase, catalyzes the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) (HMB) into this compound. wikipedia.org This reaction involves the cyclization and inversion of the D-ring of the substrate. ebi.ac.uk The activity of UROS is modulated by several factors, ensuring a controlled production of the this compound isomer.
The regulation of this compound Synthase (UROS) activity is significantly influenced by its own product and by molecules that mimic the reaction's transition state. The product of the reaction, this compound, functions as an inhibitor. Structural studies have revealed that this compound binds in a cleft located between the two main domains of the enzyme. nih.gov This binding is stabilized by a network of hydrogen bonds between the carboxylate side chains of the product and the main chain amides of the enzyme. nih.gov The binding of the product in this inter-domain region appears to dictate the relative orientation of the domains, inducing a "closed" conformation that likely hinders further substrate binding or catalytic turnover, a form of product inhibition that involves significant conformational adjustment. nih.gov
In addition to product inhibition, the enzyme is potently inhibited by synthetic transition-state analogues. A spirolactam compound, which mimics the proposed spiro-pyrrolenine intermediate of the catalytic reaction, acts as a powerful competitive inhibitor of UROS with a Ki in the low micromolar range. embopress.org This strong inhibition underscores the specificity of the active site for a particular substrate conformation and provides a valuable tool for studying the enzyme's mechanism. ebi.ac.ukembopress.org
| Inhibitor | Type of Inhibition | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Product Inhibition | Binds between the two enzyme domains, inducing a closed conformation that likely prevents further substrate processing. | nih.gov |
| Spirolactam Analogue | Competitive Inhibition | Acts as a transition-state mimic, binding tightly to the active site due to its structural similarity to the spiro-intermediate of the reaction. | embopress.org |
Maintaining cellular redox homeostasis is therefore crucial for efficient this compound production. Research in Escherichia coli has demonstrated that managing oxidative stress can significantly enhance the yield of type-III porphyrins over type-I. Supplementing cultures with the antioxidant ascorbic acid was shown to improve the ratio of uroporphyrin III to uroporphyrin I, likely by scavenging ROS and protecting key enzymes from oxidative damage. mdpi.com Similarly, overexpressing ROS-scavenging enzymes like superoxide (B77818) dismutase (SodA) increased total porphyrin production and favored the formation of the type-III isomer. mdpi.com This indicates that the cellular redox state indirectly regulates the effective biosynthesis of this compound by preserving the integrity of the enzymatic pathway and minimizing the diversion of its labile substrate. mdpi.com
Interplay with Other Tetrapyrrole Biosynthesis Enzymes
The efficiency of this compound synthesis is intrinsically linked to the activities of the enzymes that precede and follow it in the tetrapyrrole pathway.
Hydroxymethylbilane synthase (also known as porphobilinogen (B132115) deaminase) produces hydroxymethylbilane, the linear tetrapyrrole substrate for UROS. nih.gov Given the instability of HMB, which can readily cyclize into the non-physiologic uroporphyrinogen I, tight coordination between these two cytosolic enzymes is essential. mdpi.comuniprot.org However, studies using nuclear magnetic resonance (NMR) spectroscopy to probe for a direct physical interaction between human UROS and hydroxymethylbilane synthase have not detected the formation of a stable enzyme complex in the cytosol. The absence of significant chemical shift changes in the UROS spectrum upon mixing with hydroxymethylbilane synthase suggests that a stable, long-lived protein-protein complex is unlikely to be the mechanism of coordination. ebi.ac.uk Therefore, the coordination is likely achieved through efficient substrate channeling facilitated by their co-localization in the cytosol and the high affinity of UROS for its substrate, which ensures that HMB is rapidly captured and converted before it can spontaneously cyclize. ebi.ac.uknih.gov
This compound is a crucial metabolic branch point, standing at the divergence of pathways leading to hemes and chlorophylls (B1240455) on one side, and to siroheme (B1205354), vitamin B12 (cobalamin), and coenzyme F430 on the other. ebi.ac.ukresearchgate.netresearchgate.net The commitment of this compound to these alternative fates is controlled by the action of specific methyltransferases.
The key enzyme regulating this branch point is S-adenosyl-L-methionine:this compound methyltransferase (SUMT), also known as CobA or CysG. uniprot.orgnih.govnih.gov SUMT catalyzes the transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to this compound, forming precorrin-2 (B1239101). ebi.ac.ukwikipedia.org This methylation is the first committed step that diverts the tetrapyrrole skeleton away from the heme pathway and toward the synthesis of siroheme and cobalamin. researchgate.netebi.ac.uk In some bacteria, the SUMT enzyme is a module within a larger multifunctional protein, such as CysG, which can also catalyze the subsequent dehydrogenation and ferrochelation steps required to make siroheme. ebi.ac.uknih.gov In certain cases, the SUMT domain is even found fused to a uroporphyrinogen-III synthase domain, forming a bifunctional enzyme. ebi.ac.uk
Kinetic studies of SUMT from Pseudomonas denitrificans show that the enzyme exhibits substrate inhibition at this compound concentrations above 2 µM, a property that may play a role in regulating flux into the cobalamin pathway. nih.gov However, its activity is not subject to feedback inhibition by downstream products like cobalamin. nih.gov
| Property | Description | Significance | Reference |
|---|---|---|---|
| Enzymatic Reaction | Catalyzes two successive C-methylations of this compound to form precorrin-2. | Commits the tetrapyrrole intermediate to the siroheme and cobalamin biosynthetic pathways. | uniprot.orgwikipedia.org |
| Substrates | This compound and S-adenosyl-L-methionine (SAM). | Utilizes the primary product of UROS and the universal methyl donor. | nih.gov |
| Regulation | Exhibits substrate inhibition by this compound (>2 µM); not feedback-inhibited by cobalamin. | May prevent excessive drain of this compound from the heme pathway when substrate levels are high. | nih.gov |
| Structural Organization | Can exist as a monofunctional homodimer or as a domain within a larger multifunctional enzyme (e.g., CysG). | Reflects different evolutionary strategies for pathway organization in various organisms. | ebi.ac.uknih.govnih.gov |
Intracellular Homeostasis and Protein Quality Control
The cellular concentration and functional integrity of UROS are maintained through rigorous protein quality control mechanisms. The stability of the UROS protein is a critical factor, as mutations can lead to misfolding, loss of function, and rapid degradation. This is particularly evident in the context of congenital erythropoietic porphyria (CEP), a genetic disorder caused by deficient UROS activity. nih.gov
A significant body of research has focused on the C73R mutation, a hotspot substitution found in nearly a third of all CEP cases, which leads to a severe form of the disease. nih.gov This mutation does not directly affect a key catalytic residue; instead, it severely compromises the kinetic stability of the enzyme. nih.gov The C73 residue is located in a region that modulates the hinge motion between the enzyme's two domains. Replacing the cysteine with a bulkier, charged arginine residue disrupts the optimal inter-domain closure, leading to a conformationally unstable protein. mdpi.comnih.gov
In vitro studies have shown that while the wild-type UROS has an unfolding half-life of 2.5 days at 37°C, the C73R mutant unfolds in just 15 minutes. nih.gov In the cellular environment, this instability triggers the protein quality control system. The misfolded C73R-UROS protein is recognized and targeted for degradation by the ubiquitin-proteasome system. nih.gov This leads to a dramatic depletion of the mutant protein inside cells, even when its mRNA is transcribed at normal levels. nih.gov The critical role of the proteasome in this process has been confirmed by experiments showing that treating cells with a proteasome inhibitor (MG132) prevents the degradation of the C73R mutant, allowing its levels to be restored and demonstrating that the recovered protein is functionally active. mdpi.comnih.gov These findings highlight that protein stability and proteasomal degradation are key determinants of the intracellular homeostasis of this compound Synthase.
| Parameter | Wild-Type (WT) UROS | C73R Mutant UROS | Reference |
|---|---|---|---|
| Catalytic Activity | Normal | Drastically reduced due to protein instability, not loss of a catalytic residue. | nih.gov |
| Kinetic Stability (in vitro half-life at 37°C) | ~2.5 days | ~15 minutes | nih.gov |
| Intracellular Protein Level | Detectable | Below detection limit | nih.gov |
| Degradation Pathway | Normal turnover | Rapid degradation via the proteasome system. | nih.gov |
| Effect of Proteasome Inhibitor (MG132) | - | Protein levels are restored, and enzymatic activity is recovered. | mdpi.comnih.gov |
Mechanisms of Intracellular Degradation
The intracellular fate of enzymes is a crucial aspect of metabolic regulation. For the this compound biosynthetic pathway, the degradation of this compound synthase (UROIIIS) is a key control point, particularly when the enzyme is structurally compromised by mutations.
Research has shown that mutations in the UROIIIS gene can drastically reduce the enzyme's stability, marking it for intracellular destruction. nih.govacs.org A notable example is the C73R mutation, a hotspot mutation responsible for over a third of all reported CEP cases, where a cysteine residue is replaced by an arginine at position 73. oup.comnih.gov While this mutation does not completely abolish the enzyme's ability to function, it dramatically accelerates its irreversible unfolding and aggregation. nih.gov
The primary cellular machinery responsible for clearing out both the normal (wild-type) and misfolded mutant UROIIIS is the ubiquitin-proteasome system. nih.gov Studies using mammalian cell cultures demonstrated that while wild-type UROIIIS could be readily detected, the C73R mutant protein's levels were below the limit of detection. This disappearance was not due to reduced gene transcription but to the rapid degradation of the unstable protein. nih.gov When these cells were treated with a proteasome inhibitor (MG132), the degradation of the C73R mutant was blocked, leading to its accumulation within the cell. Significantly, the recovered mutant protein was found to be catalytically active. nih.gov In contrast, blocking the lysosomal degradation pathway with inhibitors like chloroquine (B1663885) had no effect on the levels of the C73R mutant, confirming the proteasome's central role in its clearance. nih.gov
| Inhibitor | Pathway Targeted | Effect on C73R-UROIIIS Levels | Reference |
|---|---|---|---|
| MG132 | Proteasome | Increased (Degradation Blocked) | nih.gov |
| Chloroquine | Lysosome | No Effect | nih.gov |
| Ammonium (B1175870) Chloride (NH4Cl) | Lysosome | No Effect | nih.gov |
Role of Molecular Chaperones in Enzyme Stability
Molecular chaperones are proteins that play a vital role in cellular quality control by assisting in the folding of newly synthesized proteins, stabilizing them, and preventing aggregation. nih.gov Their function is critical for maintaining the stability and activity of enzymes like UROIIIS. The stability of UROIIIS is paramount, as even mutants that retain catalytic potential can lead to severe disease if they are too unstable to persist in the cell. acs.org
The significant loss of function in many UROIIIS mutants, such as C73R, is primarily due to a decrease in kinetic stability rather than a direct impairment of the catalytic site. nih.gov The unfolding half-life of the C73R mutant at body temperature is a mere 15 minutes, compared to 2.5 days for the wild-type enzyme. nih.gov This inherent instability makes the enzyme a target for proteasomal degradation before it can perform its function.
This has led to the exploration of therapeutic strategies aimed at stabilizing the mutant enzyme. The concept involves using small molecules known as "pharmacological chaperones" that can bind to the unstable protein and help it maintain a proper conformation. oup.comchemscene.com By stabilizing the enzyme, these chaperones can rescue it from the degradation pathway, thereby increasing its intracellular concentration and restoring a measure of activity. nih.gov This approach provides a promising avenue for treating CEP, as research has shown that if the C73R mutant enzyme can be prevented from degrading, it retains significant catalytic function. nih.gov
Studies have identified a specific helical region within the UROIIIS structure that is essential for its kinetic stability, and the C73 residue is part of this critical helix. acs.org Designing molecules that can interact with and stabilize this region is a key goal in the development of chaperone-based therapies for CEP. oup.com The potential for such chaperones has been demonstrated by research into compounds like ciclopirox, which has been investigated for its ability to act as a pharmacological chaperone for mutant UROIIIS. acs.org
| Enzyme Variant | Unfolding Half-Life (at 37 °C) | Primary Consequence of Instability | Reference |
|---|---|---|---|
| Wild-Type UROIIIS | 2.5 days | Normal cellular function | nih.gov |
| C73R Mutant UROIIIS | 15 minutes | Targeted for proteasomal degradation | nih.gov |
Pathobiochemistry of Uroporphyrinogen Iii Dysregulation
Congenital Erythropoietic Porphyria (CEP) as a Model of U3S Deficiency
Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, serves as the primary clinical model for understanding the effects of U3S deficiency. themedicalbiochemistrypage.orgyoutube.com It is a rare, inherited metabolic disorder characterized by profoundly deficient U3S activity. cellmolbiol.orgresearchgate.netresearchgate.net The clinical severity of CEP is markedly heterogeneous and often correlates with the amount of residual enzyme activity. embopress.orgcellmolbiol.org Manifestations typically begin in early infancy and include severe cutaneous photosensitivity, blistering skin lesions, hemolytic anemia, and splenomegaly. embopress.orgnih.gov
CEP is predominantly inherited as an autosomal recessive disorder, resulting from mutations in the Uroporphyrinogen III Synthase (UROS) gene located on chromosome 10q26. themedicalbiochemistrypage.orgcellmolbiol.orgnih.gov To date, a variety of mutations have been identified within the UROS gene of CEP patients. cellmolbiol.org These mutations are heterogeneous and include missense mutations, which are the most common, as well as nonsense mutations, frameshift mutations, and splicing defects that can lead to truncated or unstable proteins. cellmolbiol.org
While most mutations are rare, the missense mutation c.217T>C, which results in a Cysteine to Arginine substitution at position 73 (C73R), is considered a hotspot mutation. oup.comnih.gov It is found in approximately one-third of all reported CEP cases and is associated with a severe disease phenotype. cellmolbiol.orgresearchgate.netoup.comnih.gov Individuals with CEP may be homozygous for a single mutation or compound heterozygous, carrying two different mutations, which contributes to the wide spectrum of disease severity. embopress.org In rare instances, CEP features can arise from mutations in the X-linked GATA-1 erythroid specific transcription factor gene. cellmolbiol.orgnih.gov
| Mutation Type | Description | Frequency | Reference |
| Missense | A single nucleotide change results in a codon that codes for a different amino acid. | Most frequent type found in CEP patients. | cellmolbiol.org |
| C73R (c.217T>C) | A specific missense mutation; considered a mutational hotspot. | Found in ~30-40% of Caucasian disease alleles. | cellmolbiol.orgoup.comnih.govnih.gov |
| Splicing Defects | Mutations that interfere with the proper splicing of pre-mRNA, often resulting in exon deletion and a truncated protein. | Accounts for ~14% (6/43) of published mutations. | cellmolbiol.org |
| Promoter Mutations | Mutations in the gene's promoter region that lead to decreased transcriptional activity. | Accounts for ~12% (5/43) of published mutations. | cellmolbiol.org |
| Frameshift | An insertion or deletion of nucleotides that shifts the reading frame, leading to an unstable, truncated protein. | Accounts for ~7% (3/43) of published mutations. | cellmolbiol.org |
| Nonsense | A mutation that results in a premature stop codon, leading to a truncated protein. | Accounts for ~5% (2/43) of published mutations. | cellmolbiol.org |
The enzymatic deficiency of U3S is the direct cause of the profound biochemical disturbances seen in CEP. cellmolbiol.org U3S normally catalyzes the cyclization of the linear hydroxymethylbilane (B3061235) (HMB) to form this compound, a reaction that involves the inversion of the D-pyrrole ring. embopress.orgresearchgate.net When U3S activity is markedly deficient, its substrate, HMB, accumulates, primarily within the erythron (the mass of erythroid cells in the bone marrow). nih.gov This excess HMB is then subject to non-enzymatic, spontaneous cyclization, which preserves the molecular symmetry and results in the formation of the non-physiological uroporphyrinogen I isomer. researchgate.netnih.govnih.govuniprot.org
Uroporphyrinogen I is subsequently decarboxylated to coproporphyrinogen I, but it cannot be further metabolized in the heme synthesis pathway. nih.gov These type I porphyrinogen (B1241876) isomers are then oxidized to their corresponding porphyrin forms, uroporphyrin I and coproporphyrin I. cellmolbiol.orgnih.gov These pathogenic, non-physiological porphyrin isomers accumulate in significant quantities in bone marrow, red blood cells, plasma, urine, and feces, and are deposited in various tissues, including the skin, bones, and teeth. embopress.orgthemedicalbiochemistrypage.orgnih.gov This massive accumulation is responsible for the characteristic clinical features of CEP, such as photosensitivity and hemolytic anemia. embopress.org
| Metabolite | Role in Pathogenesis | Consequence of Accumulation | Reference |
| Hydroxymethylbilane (HMB) | Substrate for U3S that accumulates due to enzyme deficiency. | Spontaneously cyclizes to form the non-functional uroporphyrinogen I. | nih.govnih.gov |
| Uroporphyrinogen I | Non-physiological isomer formed from HMB. | Cannot be used for heme synthesis; is a precursor to coproporphyrinogen I. | researchgate.netnih.gov |
| Coproporphyrinogen I | Decarboxylation product of uroporphyrinogen I. | Cannot be further metabolized in the heme pathway. | cellmolbiol.orgnih.gov |
| Uroporphyrin I & Coproporphyrin I | Oxidized, pathogenic porphyrins. | Accumulate in tissues, causing photosensitivity, skin fragility, and hemolytic anemia. | embopress.orgthemedicalbiochemistrypage.orgcellmolbiol.org |
The molecular basis for U3S dysfunction in CEP primarily relates to the impact of mutations on the enzyme's structural stability. nih.gov U3S is a thermolabile enzyme that can undergo irreversible denaturation. nih.govnih.gov Many missense mutations associated with CEP, while sometimes retaining partial catalytic activity, significantly reduce the enzyme's thermodynamic and kinetic stability. nih.govnih.gov This reduced stability leads to protein misfolding and premature degradation, often via the proteasome, resulting in insufficient intracellular levels of functional enzyme. oup.comnih.gov
The common C73R mutation provides a clear example of this pathogenic mechanism. The Cys73 residue is located within a helical region identified as being crucial for maintaining the kinetic stability of the folded protein. nih.gov The substitution with a larger, positively charged arginine residue at this position introduces steric clashes and new, unfavorable interactions with the hinge region that connects the two domains of the enzyme. oup.comoup.com This change modulates the inter-domain closure necessary for catalysis and dramatically destabilizes the protein structure, accelerating its intracellular degradation. oup.comnih.gov Consequently, even if the mutant protein retains some catalytic potential, its low stability limits its effective concentration and function within the cell. oup.comnih.gov
Investigational Approaches in Enzyme Engineering for Restoring U3S Function
Given that many CEP-associated mutations cause a loss of function by destabilizing the U3S enzyme rather than by directly inactivating the catalytic site, strategies aimed at restoring protein stability and function are a key area of research. nih.gov
Site-directed mutagenesis has been employed as a research tool to understand the structure-function relationships of U3S and to explore the potential for rescuing enzyme activity. oup.com For the highly destabilizing C73R mutation, this approach has yielded promising results. oup.com By engineering the residues surrounding the R73 position, researchers aimed to create a more favorable local environment to counteract the destabilizing effect of the primary mutation. oup.com
In one study, molecular dynamics simulations were used to guide the introduction of negatively charged residues near the disruptive positive charge of the R73 residue. oup.comoup.com This strategy successfully modulated the interaction between R73 and the enzyme's hinge region, resulting in a stabilizing effect. oup.com Remarkably, this targeted engineering led to the full restoration of in vitro catalytic activity for the C73R mutant protein. oup.comnih.gov Such studies demonstrate that it is possible to rationally design second-site mutations to correct the functional defects caused by a primary pathogenic mutation, providing a proof-of-concept for therapeutic enzyme engineering. oup.com
Enhancing the stability of mutant U3S is a critical goal for restoring its intracellular homeostasis. oup.com There is a direct correlation between the in vitro stability (half-life) of U3S mutants and their expression levels in cellular models, underscoring that enzyme stability is a limiting factor for its function in a cellular context. oup.comnih.gov
One proposed strategy involves the use of molecular chaperones, which are molecules that can bind to and stabilize the correctly folded conformation of an enzyme. oup.comnih.gov The rational design of such chaperones could help prevent the degradation of unstable U3S mutants, thereby increasing the intracellular concentration of the folded, active protein. oup.com
Furthermore, enzyme engineering efforts, such as the site-directed mutagenesis described previously, have shown that it is possible to increase the kinetic stability of the enzyme. oup.com By creating stabilizing interactions within the protein structure, the engineered C73R mutants exhibited a moderate increase in kinetic stability, which correlated with a modest increase in catalytic activity within a cellular environment. oup.com These findings highlight that strategies focused on enhancing protein folding and stability are a viable avenue for developing novel therapeutic interventions for CEP. researchgate.netoup.com
Advanced Methodologies for Uroporphyrinogen Iii Research
Analytical Techniques for Porphyrinogen (B1241876) Isomer Analysis
The accurate analysis of porphyrinogen isomers is fundamental to both clinical diagnostics and biochemical research. Given that uroporphyrinogen I is a non-functional byproduct, distinguishing it from the physiologically vital uroporphyrinogen III is of paramount importance. nih.govembopress.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of porphyrin isomers. Reversed-phase HPLC methods have been developed that can effectively separate uroporphyrinogen isomers. nih.gov These systems often use a C18 column and a mobile phase consisting of a buffer, such as ammonium (B1175870) acetate (B1210297), with an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The separation is sensitive to pH, buffer concentration, and the specific organic modifier used. nih.gov HPLC coupled with fluorescence detection is considered a gold standard for analyzing urinary porphyrins due to its ability to separate type I and type III isomers as free acids. researcher.life Thin-Layer Chromatography (TLC) has also been employed for the profiling of porphyrins, providing a qualitative assessment of the isomers present. researcher.life
Table 1: Comparison of Chromatographic Methods for Porphyrinogen Isomer Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
|---|---|---|
| Principle | Differential partitioning of analytes between a stationary phase and a liquid mobile phase under high pressure. | Differential migration of analytes up a thin layer of adsorbent material via capillary action. |
| Resolution | High resolution, capable of separating structurally similar isomers like uroporphyrinogen I and III. nih.govresearcher.life | Lower resolution compared to HPLC, often used for qualitative screening. researcher.life |
| Quantification | Provides accurate quantitative data, especially when coupled with fluorescence or mass spectrometry detectors. nih.govresearcher.life | Primarily qualitative or semi-quantitative. |
| Sensitivity | High sensitivity, with amperometric detection being comparable to fluorescent detection of porphyrins. nih.gov | Lower sensitivity than HPLC. |
| Application | "Gold standard" for clinical diagnosis and detailed biochemical studies. researcher.life | Used for initial screening and qualitative analysis. researcher.life |
| Mobile Phase Example | Acetonitrile or methanol in ammonium acetate buffer. nih.gov | Hexane:ethyl acetate:acetic acid solvent systems. |
| Stationary Phase Example | ODS-Hypersil (C18) column. nih.gov | Silica gel plates. |
Spectroscopic methods are vital for the quantification of porphyrinogens. Porphyrins exhibit strong absorbance at or near 410 nm, a property utilized in their detection. nih.gov Fluorometric quantification is particularly powerful due to the fluorescent nature of porphyrins, offering high sensitivity. nih.gov Derivative synchronous fluorescence spectroscopy is a technique that can resolve the overlapping spectra of different porphyrins, such as uroporphyrins and coproporphyrins, in complex samples like urine without the need for prior separation. uniprot.org This method has shown a linear relationship for uroporphyrin concentrations ranging from 0.4 to 300 micrograms/L, with a detection limit of 0.1 microgram/L. uniprot.org
Structural Determination Techniques
Understanding the three-dimensional structure of the enzymes that produce and interact with this compound is key to deciphering their mechanisms of action.
X-ray crystallography has been instrumental in revealing the structure of human this compound synthase (UROS). embopress.orgnih.gov The crystal structure, determined at a resolution of 1.85 Å, shows that the enzyme is a monomer composed of two alpha/beta domains connected by a beta-ladder. embopress.orgnih.gov The active site is situated in a cleft between these two domains. nih.gov Structural analyses have revealed significant conformational flexibility, with the two domains moving closer together in the "closed" product-bound complex. researchgate.net This flexibility is believed to be crucial for the catalytic cycle. nih.gov The product, this compound, is held within the active site by a network of hydrogen bonds between its side-chain carboxylates and the protein's main-chain amides. researchgate.net
Table 2: Key Findings from X-ray Crystallography of Human this compound Synthase
| Feature | Description | Reference(s) |
|---|---|---|
| Overall Structure | Monomer with two α/β domains connected by a β-ladder. | embopress.orgnih.gov |
| Resolution | 1.85 Å | embopress.orgnih.gov |
| Active Site Location | In the cleft between the two domains. | nih.gov |
| Conformational Flexibility | Domains exhibit movement, adopting a "closed" conformation upon product binding. | researchgate.net |
| Product Binding | This compound is held by hydrogen bonds between its carboxylate side chains and the enzyme's main-chain amides. | researchgate.net |
| Catalytic Mechanism Insight | The structure supports a spiro-mechanism for the rearrangement and cyclization of the substrate. | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful complementary approach to X-ray crystallography for studying enzyme structure and function in solution. NMR has been used to map the active site of human UROS by monitoring chemical shift perturbations upon titration with competitive inhibitors, such as a spiro-lactam analog of the proposed reaction intermediate. oup.com These studies have confirmed that the active site lies within the cleft between the two domains, consistent with crystallographic data. oup.com NMR has also been used to investigate potential interactions between UROS and other enzymes in the heme biosynthetic pathway, such as hydroxymethylbilane (B3061235) synthase and uroporphyrinogen decarboxylase, but no evidence of a stable complex was found. ebi.ac.uk
Biochemical and Molecular Approaches
A variety of biochemical and molecular techniques have been employed to characterize the function and regulation of this compound synthase.
Enzyme kinetics studies on purified human UROS have determined its pH optimum to be around 7.4-8.2. nih.govnih.gov The Michaelis constant (Km) for its substrate, hydroxymethylbilane, has been reported to be in the micromolar range. nih.gov The enzyme's activity is influenced by metal ions, with activation by Na+, K+, Mg2+, and Ca2+, and inhibition by Cd2+, Cu2+, Hg2+, and Zn2+. nih.gov
Site-directed mutagenesis has been a key tool to probe the roles of specific amino acid residues in the catalytic mechanism. embopress.org Interestingly, mutation of several highly conserved residues within the active site cleft did not completely abolish enzyme activity, suggesting that the enzyme may not rely on a single critical residue for acid/base catalysis. embopress.orgoup.com Instead, it is proposed that a network of interactions contributes to substrate binding and catalysis.
Molecular studies have focused on the regulation of the UROS gene. Research has identified mutations in the erythroid-specific promoter region of the UROS gene that cause congenital erythropoietic porphyria. uniprot.org These mutations affect binding sites for transcription factors such as GATA1 and CP2, leading to reduced enzyme expression and the subsequent disease phenotype. uniprot.org Furthermore, the creation of knock-in mouse models with specific UROS mutations has been crucial for studying the pathophysiology of this disease in a whole-organism context. researcher.life
Table 3: Summary of Biochemical and Molecular Findings for this compound Synthase
| Approach | Key Findings | Reference(s) |
|---|
| Enzyme Kinetics | - pH Optimum: 7.4-8.2
Recombinant Protein Expression and Purification
The in-depth characterization of this compound synthase (U3S), the enzyme responsible for converting hydroxymethylbilane into this compound, necessitates obtaining the protein in a highly pure form. ebi.ac.ukutah.edu This is most effectively achieved through recombinant protein expression and subsequent purification.
Escherichia coli is a commonly utilized host for overexpressing U3S. nih.govportlandpress.com The human or E. coli gene for U3S (hemD) is cloned into multi-copy plasmids, which are then introduced into E. coli cells. nih.govportlandpress.com This strategy can lead to strains that produce the enzyme at levels up to 1000 times higher than the wild-type, yielding milligram quantities of the protein from cultures. nih.govportlandpress.com
The purification of U3S from cell lysates is a multi-step process designed to separate the enzyme from other cellular proteins. A typical purification protocol for U3S from native or recombinant sources involves several chromatographic techniques. For instance, U3S from human erythrocytes has been purified approximately 70,000-fold to homogeneity using a sequence of anion exchange chromatography, followed by chromatography on hydroxyapatite, phenyl-Sepharose, and Sephadex G-100. nih.govcapes.gov.br A final polishing step using high-pressure liquid chromatography (HPLC) on a C4-reversed phase column can remove remaining contaminants. nih.govcapes.gov.br To simplify this process, modern approaches often involve fusing an affinity tag, such as a polyhistidine-tag, to the recombinant protein, allowing for a more streamlined purification using affinity chromatography. promega.de
The purity and properties of the final enzyme preparation are confirmed by methods like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which verifies the molecular weight, estimated to be around 28-30 kDa. nih.govnih.gov The specific activity of the purified enzyme is also a key measure of its purity and functionality. nih.govnih.gov
Table 1: Comparison of this compound Synthase (U3S) Purification Schemes
| Source Organism | Expression System | Purification Steps | Purification Fold | Final Specific Activity | Reference |
|---|---|---|---|---|---|
| Human Erythrocytes | Native | Anion Exchange, Hydroxyapatite, Phenyl-Sepharose, Sephadex G-100, C4-Reversed Phase HPLC | ~70,000-fold | >300,000 units/mg | nih.govcapes.gov.br |
| Escherichia coli K-12 | Recombinant (E. coli) | (Details not specified, but resulted in homogeneity) | (Not specified, but from a 1000x overproducing strain) | 1,500 units/mg | nih.govportlandpress.com |
Enzyme Kinetic Assays under Controlled Conditions
Determining the kinetic parameters of U3S is fundamental to understanding its catalytic mechanism. Researchers employ highly controlled assays to measure enzyme activity. Two primary methods are the direct assay and the coupled-enzyme assay. nih.gov
In the direct assay , chemically synthesized hydroxymethylbilane is used as the substrate. nih.gov While this method provides a direct measurement of U3S kinetics, it requires the challenging preparation of the unstable substrate. nih.gov
The coupled-enzyme assay is often more practical for routine analysis. nih.govnih.gov In this setup, the U3S substrate, hydroxymethylbilane, is generated in situ from its precursor, porphobilinogen (B132115), using the enzyme hydroxymethylbilane synthase. nih.gov The reaction products, uroporphyrinogen I and III, are unstable and colorless. Therefore, they are typically oxidized to their respective stable, colored uroporphyrin isomers. These isomers can then be separated and quantified using reversed-phase HPLC. nih.govnih.gov
These assays are performed under strictly controlled conditions, optimizing for pH, substrate concentration, time, and protein concentration to ensure linear and reproducible results. nih.gov Such studies have established that U3S functions optimally at a pH between 7.4 and 7.8. nih.govnih.gov The Michaelis constant (Km) for the substrate hydroxymethylbilane has been determined to be approximately 5 µM for the E. coli enzyme and between 5 and 20 µM for the human enzyme. nih.govportlandpress.comnih.gov
Table 2: Kinetic Parameters of this compound Synthase (U3S)
| Enzyme Source | Assay Type | Substrate | Km | pH Optimum | Reference |
|---|---|---|---|---|---|
| Human Erythrocytes | Coupled-Enzyme / Direct | Hydroxymethylbilane | 5-20 µM | 7.4 | nih.govcapes.gov.br |
| E. coli | (Not specified) | Pre-uroporphyrinogen (Hydroxymethylbilane) | 5 µM | 7.8 | nih.govportlandpress.com |
Q & A
Q. Methodological Answer :
- High-performance liquid chromatography (HPLC) : Separate this compound from other tetrapyrroles using reverse-phase columns and quantify via fluorescence detection (excitation 405 nm, emission 620 nm) .
- Protein-dye binding assays : Bradford or Lowry methods can quantify UROS enzyme levels during purification steps .
Advanced: How do substrate concentration variations affect the sequential vs. random decarboxylation of this compound?
Methodological Answer :
Uroporphyrinogen decarboxylase (UROD) exhibits substrate-dependent behavior:
- Low substrate concentrations : Decarboxylation follows a clockwise sequence starting at ring D, confirmed via intermediate isolation (e.g., hepta-, hexa-carboxylated derivatives) using thin-layer chromatography .
- High substrate concentrations : Reaction randomness increases, requiring kinetic modeling (e.g., Michaelis-Menten with cooperative effects) to resolve mechanistic ambiguities .
Advanced: What computational strategies resolve contradictions in UROD’s binding site interactions with this compound?
Q. Methodological Answer :
- Molecular docking simulations : Compare ligand interactions with key residues (e.g., Phe55, Tyr164, His339) using Swiss-Prot database structures (UniProtKB: P06132) .
- Site-directed mutagenesis : Validate computational predictions by mutating candidate residues (e.g., Ser85→Ala) and measuring enzyme activity via stopped-flow kinetics .
Basic: What distinguishes this compound’s role in heme synthesis from other tetrapyrroles?
Methodological Answer :
this compound is the only isomer physiologically relevant for heme, chlorophyll, and vitamin B biosynthesis. Confirm its specificity via:
- Knockout models : Disrupt UROS in cell lines (e.g., erythroleukemia cells) and observe accumulation of uroporphyrinogen I using mass spectrometry .
- Enzyme inhibition studies : Apply succinylacetone (a UROS inhibitor) to block this compound formation in hepatic cell cultures .
Advanced: How do alternative UROS transcripts influence tissue-specific expression in murine models?
Q. Methodological Answer :
- Promoter-reporter assays : Clone erythroid-specific (exon 2A) and housekeeping (exon 1A) promoters into luciferase vectors and transfect into NIH 3T3 vs. erythroleukemia cells .
- Electrophoretic mobility shift assays (EMSAs) : Validate GATA1 binding to erythroid promoter regions using radiolabeled oligonucleotides .
Basic: What experimental models are used to study this compound’s role in porphyrias?
Q. Methodological Answer :
- In vivo isotopic tracing : Administer -labeled δ-aminolevulinic acid (ALA) to porphyria model organisms (e.g., UROS-deficient mice) and track this compound accumulation in urine or liver biopsies .
- RNA interference (RNAi) : Knock down UROD in human hepatoma cells to mimic porphyria cutanea tarda and analyze transcriptomic responses via RNA-seq .
Advanced: How can conflicting data on this compound’s thermodynamic stability be reconciled?
Q. Methodological Answer :
- Isothermal titration calorimetry (ITC) : Measure binding affinities of this compound with UROS under varying pH and ionic conditions .
- Free energy calculations : Use density functional theory (DFT) to compare stabilization energies of this compound vs. isomer I .
Basic: What are the primary challenges in purifying this compound synthase?
Q. Methodological Answer :
- Affinity chromatography : Tag UROS with hexahistidine and purify via Ni-NTA columns under anaerobic conditions to prevent oxidation .
- Activity loss mitigation : Include reducing agents (e.g., dithiothreitol) in buffers to maintain enzyme stability during SDS-PAGE validation .
Advanced: How do multi-omics approaches clarify this compound’s regulatory network in drought-stressed plants?
Q. Methodological Answer :
- Transcriptome-metabolome integration : Correlate UROS/UROD expression levels (via RT-qPCR) with this compound concentrations (via LC-MS) in Lonicera japonica under drought stress .
- Co-expression networks : Use weighted gene co-expression network analysis (WGCNA) to identify transcription factors co-regulated with heme biosynthesis genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
